molecular formula C29H46O8 B044178 (3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester CAS No. 125112-77-8

(3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester

Cat. No.: B044178
CAS No.: 125112-77-8
M. Wt: 522.7 g/mol
InChI Key: KQNHAMQGLTWKCF-JQVYKAOOSA-N
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Description

Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. The key steps often include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Hydroxyl, formyloxy, and ethoxycarbonyloxy groups are introduced through selective reactions.

    Chiral resolution: The stereochemistry is controlled using chiral catalysts or by starting with chiral precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized.

    Use of continuous flow reactors: To improve efficiency and scalability.

    Purification techniques: High-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyloxy group can be reduced to a hydroxyl group.

    Substitution: The ethoxycarbonyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4.

    Reducing agents: Such as LiAlH4 or NaBH4.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can yield alcohols.

    Substitution: Can yield esters or amides.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways, such as the MAPK or PI3K pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-hydroxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
  • Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-hydroxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O8/c1-6-35-27(33)37-18-11-13-29(4)21-12-14-28(3)19(17(2)7-10-23(31)34-5)8-9-20(28)24(21)25(32)26(36-16-30)22(29)15-18/h16-22,24-26,32H,6-15H2,1-5H3/t17-,18-,19-,20+,21+,22+,24+,25+,26+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNHAMQGLTWKCF-JQVYKAOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)OC=O)O)CCC4C(C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C1)OC=O)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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